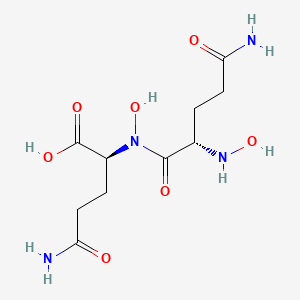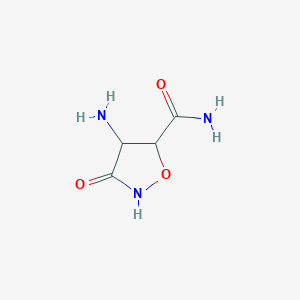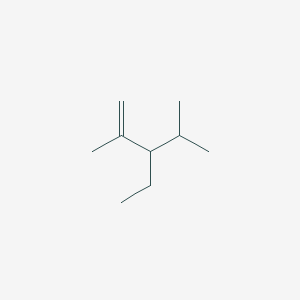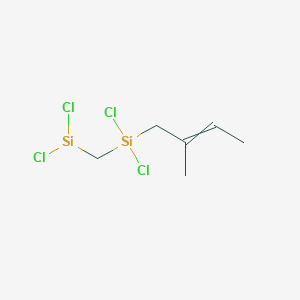
Benzene, (1-methoxy-2-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1-methoxy-2-methyl-2-propenyl)-: is an organic compound with the molecular formula C11H14O . It is a derivative of benzene, where a methoxy group and a propenyl group are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-methoxy-2-methyl-2-propenyl)- can be achieved through several methods. One common method involves the reaction of benzene with methoxypropenyl derivatives under specific conditions. For example, the reaction of benzene with 1-methoxy-1-propenyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired product.
Industrial Production Methods: In industrial settings, the production of Benzene, (1-methoxy-2-methyl-2-propenyl)- often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Benzene, (1-methoxy-2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitrobenzene, sulfonic acids, or halobenzenes.
Scientific Research Applications
Benzene, (1-methoxy-2-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, (1-methoxy-2-methyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Benzene, 1-methoxy-2-methyl-: This compound has a similar structure but lacks the propenyl group.
Benzene, 1-(1-methoxy-1-propenyl)-2-methyl-, (Z)-: This is a stereoisomer of the compound with a different spatial arrangement of atoms.
Uniqueness: Benzene, (1-methoxy-2-methyl-2-propenyl)- is unique due to the presence of both methoxy and propenyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
142024-56-4 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(1-methoxy-2-methylprop-2-enyl)benzene |
InChI |
InChI=1S/C11H14O/c1-9(2)11(12-3)10-7-5-4-6-8-10/h4-8,11H,1H2,2-3H3 |
InChI Key |
JEJNXMKMNRNNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)


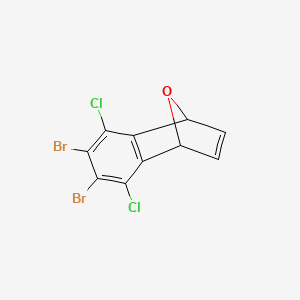
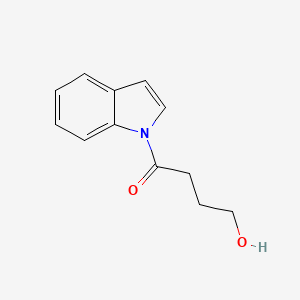
![2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B12542344.png)
